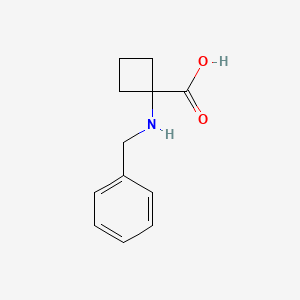![molecular formula C7H14O2 B13258674 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is an organic compound with the molecular formula C7H14O2 It features a cyclopropyl ring substituted with a hydroxymethyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization to obtain the compound in high purity. The specific methods and conditions can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonates
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring can provide steric effects that influence the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Similar structure with a hydroxymethyl group attached to a cyclopropyl ring.
Cyclopropylmethanol: Another related compound with a hydroxymethyl group on a cyclopropyl ring.
Cyclopropanecarboxaldehyde: Contains a formyl group instead of a hydroxymethyl group.
Uniqueness
2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol moiety, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2,9)7(5-8)3-4-7/h8-9H,3-5H2,1-2H3 |
InChI Key |
HPQIADMYAIUYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)


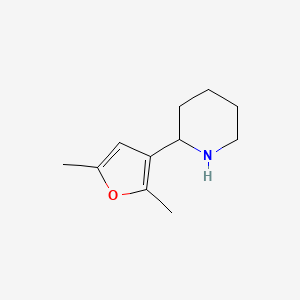
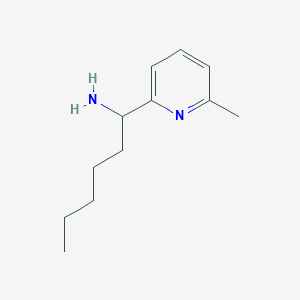
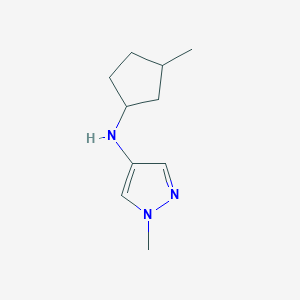
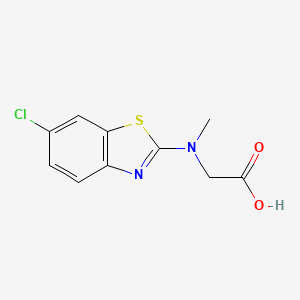
![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)

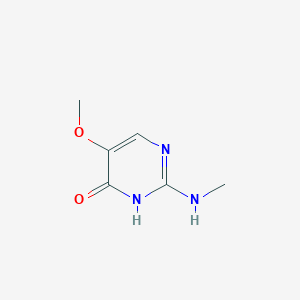
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)
